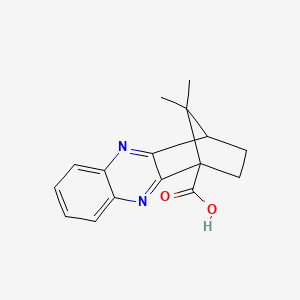

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

Description

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

15,15-dimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylic acid |

InChI |

InChI=1S/C16H16N2O2/c1-15(2)9-7-8-16(15,14(19)20)13-12(9)17-10-5-3-4-6-11(10)18-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |

InChI Key |

BQKUSHXRZXVBJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C3=NC4=CC=CC=C4N=C23)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Functional Group Introduction

Post-cyclization modifications are critical for installing substituents:

-

Carboxylic Acid Group :

-

11,11-Dimethyl Substituents :

Synthetic Routes for Target Compound

Pathway 1: Core Construction Followed by Functionalization

| Step | Reaction Type | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Cyclization | Aldehydes, ammonia, inert solvent (e.g., methanol) | Moderate (40–60%) |

| 2 | Oxidation | KMnO₄, acidic conditions | High (80–90%) |

| 3 | Alkylation | CH₃I, AlCl₃, solvent (DCM) | Low (30–50%) |

Challenges :

Pathway 2: Direct Carboxylation of Precursor

| Step | Reaction Type | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Cyclization | Dienes, dienophiles (Diels-Alder) | Moderate |

| 2 | Carboxylation | CO₂, palladium catalyst, base (e.g., triethylamine) | Moderate |

| 3 | Reduction | H₂, Pd/C, ethanol | High |

Advantages :

-

Avoids harsh oxidation conditions.

-

Limitations : Scalability and catalyst cost may hinder industrial application.

Alternative Approaches

Amide-to-Acid Hydrolysis

For derivatives like 4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide, acid hydrolysis could convert the amide to a carboxylic acid:

Conditions :

-

Acidic : HCl, reflux.

-

Basic : NaOH, heat.

Use of Protecting Groups

To prevent unwanted side reactions during synthesis:

-

Methyl Ester Protection : Convert carboxylic acid to methyl ester (e.g., CH₃I, DMAP, DCC) before alkylation.

Challenges and Research Gaps

Steric and Electronic Effects

Scalability and Cost

-

Catalytic Methods : High-cost catalysts (e.g., palladium) limit large-scale production.

-

Waste Management : Oxidation byproducts (e.g., MnO₂) require efficient separation techniques.

Data Summary

Comparative Reaction Conditions

| Method | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Oxidation of Methyl | KMnO₄, H₂SO₄, Δ | 80–90% | Moderate |

| Carboxylation | CO₂, Pd(PPh₃)₄, Et₃N, Δ | 40–60% | High |

| Amide Hydrolysis | HCl (aq.), reflux | 50–70% | Moderate |

Key Intermediates

| Intermediate | Role in Synthesis |

|---|---|

| 11,11-Dimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine | Core scaffold for functionalization |

| 1-Carbomethoxy derivative | Protected ester for alkylation |

Chemical Reactions Analysis

Types of Reactions

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced phenazine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrophenazines.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed IC50 values ranging from 1.9 to 7.52 μg/mL for the most active compounds .

Organic Electronics

The unique electronic properties of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Research Findings : Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties and stability under operational conditions .

Photovoltaic Applications

Its application in photovoltaics is under investigation due to its potential to improve the efficiency of solar cells through better light absorption and electron mobility.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

Inhibition of enzyme activity: Binding to active sites and blocking substrate access.

Disruption of cellular processes: Interfering with DNA replication or protein synthesis.

Modulation of signaling pathways: Affecting pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes compounds with shared features, such as fused aromatic rings, carboxylic acid groups, or methano bridges. Key comparisons are outlined below:

Structural and Functional Group Analysis

Notes:

- Target compound: Estimated molecular formula and weight based on nomenclature. The phenazine core and methano bridge distinguish it from simpler naphthalene derivatives.

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Shares a carboxylic acid group and fused ring system but lacks the methano bridge and dimethyl substituents .

- Caffeic acid : Features a carboxylic acid group but has a smaller aromatic system and hydroxyl groups, which enhance solubility and antioxidant activity .

- 1,4-Dihydro-1,4-methanonaphthalene: Highlights the impact of a methano bridge on ring strain and reactivity but lacks functional groups like carboxylic acid .

Physicochemical and Functional Implications

- Solubility: The target’s carboxylic acid group may improve water solubility compared to non-polar analogs like 1,4-dihydro-1,4-methanonaphthalene. However, its bulky phenazine core and dimethyl groups could reduce solubility relative to caffeic acid .

- Stability: Methano bridges (as in ) often increase ring strain, but the phenazine system’s conjugation might mitigate this. Dimethyl groups at position 11 could sterically hinder degradation.

- Acidity : The carboxylic acid group (pKa ~4-5 in analogs like ) likely dominates its acidity, similar to caffeic acid (pKa ~4.6 for the carboxylic group) .

Research Findings and Limitations

- Safety considerations: While 1,4-dihydro-1,4-methanonaphthalene lacks noted hazards , carboxylic acid analogs like may require handling precautions (e.g., pH 5.8–6.5 in formulations ).

- Data gaps: No empirical data on the target’s melting point, solubility, or toxicity are available.

Biological Activity

11,11-Dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid (commonly referred to as DMMPCA) is a compound belonging to the phenazine family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMMPCA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H16N2O2

- Molar Mass : 268.31 g/mol

- IUPAC Name : 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

Biological Activity Overview

Phenazines are redox-active metabolites produced by various bacteria and have been shown to exhibit a range of biological activities. DMMPCA's biological activity can be categorized into several key areas:

Antimicrobial Activity

DMMPCA has demonstrated significant antimicrobial properties against various pathogens. It functions by disrupting cellular processes in bacteria, leading to cell death. Studies have shown that phenazine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics .

Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders .

Cytotoxicity and Anticancer Potential

Research indicates that DMMPCA may possess cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death .

The biological activity of DMMPCA is attributed to several mechanisms:

- Redox Activity : As a phenazine derivative, DMMPCA participates in redox reactions that can influence cellular metabolism and signaling pathways.

- Enzyme Inhibition : DMMPCA may inhibit specific enzymes involved in bacterial metabolism, thus impairing their growth and survival.

- Oxidative Stress Modulation : By enhancing the cellular antioxidant defense system, DMMPCA helps protect cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DMMPCA against Pseudomonas aeruginosa. The results indicated that DMMPCA inhibited biofilm formation and reduced bacterial viability at concentrations as low as 10 μg/mL. The study concluded that DMMPCA could be a promising candidate for developing new antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were conducted on human breast cancer cell lines treated with varying concentrations of DMMPCA. The findings revealed a dose-dependent increase in apoptosis markers and reduced cell proliferation rates at concentrations above 20 μM. This suggests potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted phenazine precursors. For example, amidation protocols (common in carboxylic acid derivatization) can be applied using activated esters (e.g., NHS esters) and primary amines under anhydrous conditions . Key steps include:

- Carboxylic acid activation : Use coupling agents like EDC/HOBt to form reactive intermediates.

- Cyclization : Optimize temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to favor intramolecular ring closure.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to identify methyl groups (δ ~1.2–1.5 ppm for 11,11-dimethyl), dihydro-aromatic protons (δ ~2.5–3.5 ppm), and carboxylic acid protons (broad δ ~10–12 ppm) .

- IR : Confirm the carboxylic acid moiety (C=O stretch ~1700–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer :

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set) and compare with experimental data .

- Dynamic Effects : Analyze temperature-dependent NMR to identify conformational flexibility in the methanophenazine ring.

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to assign ambiguous peaks .

Q. What strategies optimize the cyclization step in synthesizing this compound to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize transition states.

- Reaction Monitoring : Use HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA, pH 5.5) to track intermediates .

Q. How can the antibacterial activity of this compound be systematically evaluated against multidrug-resistant pathogens?

- Methodological Answer :

- MIC Assays : Perform broth microdilution tests (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli ESBL) strains .

- Mechanistic Studies :

- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption.

- Enzyme Inhibition : Test inhibition of bacterial topoisomerases or β-lactamases via fluorometric assays.

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across replicate experiments?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05).

- Controlled Variables : Standardize bacterial culture conditions (OD₆₀₀, growth phase) and compound solubility (use DMSO ≤1% v/v) .

- Reference Standards : Include positive controls (e.g., ciprofloxacin) to validate assay reliability.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.